molecular formula C21H24O4S B14253367 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate CAS No. 478283-38-4

4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate

Cat. No.: B14253367
CAS No.: 478283-38-4
M. Wt: 372.5 g/mol
InChI Key: MQTCJHKRGYHKKH-UHFFFAOYSA-N
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Description

4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate is an organic compound that features both an ether and a thiol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate typically involves a multi-step process. One common method is the etherification of 4-hydroxyphenyl 4-(4-sulfanylbutoxy)benzoate with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ether and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers and thiols.

Scientific Research Applications

4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the ether group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-hydroxybutoxy)benzoate
  • 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-methylbutoxy)benzoate

Uniqueness

4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate is unique due to the presence of both ether and thiol functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups in a single molecule allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

478283-38-4

Molecular Formula

C21H24O4S

Molecular Weight

372.5 g/mol

IUPAC Name

(4-but-3-enoxyphenyl) 4-(4-sulfanylbutoxy)benzoate

InChI

InChI=1S/C21H24O4S/c1-2-3-14-23-19-10-12-20(13-11-19)25-21(22)17-6-8-18(9-7-17)24-15-4-5-16-26/h2,6-13,26H,1,3-5,14-16H2

InChI Key

MQTCJHKRGYHKKH-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCS

Origin of Product

United States

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